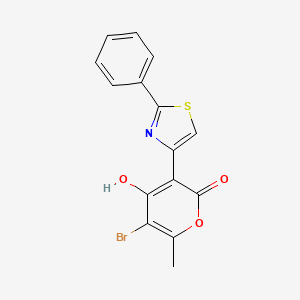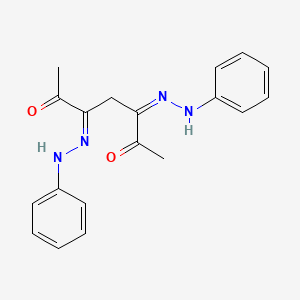
5-bromo-4-hydroxy-6-methyl-3-(2-phenyl-1,3-thiazol-4-yl)-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-4-hydroxy-6-methyl-3-(2-phenyl-1,3-thiazol-4-yl)-2H-pyran-2-one is a complex organic compound with a unique structure that combines a pyranone ring with a thiazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-hydroxy-6-methyl-3-(2-phenyl-1,3-thiazol-4-yl)-2H-pyran-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by cyclization and thiazole ring formation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often using continuous flow reactors and automated systems to control reaction parameters.
化学反応の分析
Types of Reactions
5-bromo-4-hydroxy-6-methyl-3-(2-phenyl-1,3-thiazol-4-yl)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution could result in a variety of functionalized derivatives.
科学的研究の応用
5-bromo-4-hydroxy-6-methyl-3-(2-phenyl-1,3-thiazol-4-yl)-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-bromo-4-hydroxy-6-methyl-3-(2-phenyl-1,3-thiazol-4-yl)-2H-pyran-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
4-hydroxy-6-methyl-2H-pyran-2-one: Lacks the bromine and thiazole groups.
5-bromo-4-hydroxy-6-methyl-2H-pyran-2-one: Lacks the thiazole group.
3-(2-phenyl-1,3-thiazol-4-yl)-2H-pyran-2-one: Lacks the bromine and hydroxyl groups.
Uniqueness
5-bromo-4-hydroxy-6-methyl-3-(2-phenyl-1,3-thiazol-4-yl)-2H-pyran-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C15H10BrNO3S |
|---|---|
分子量 |
364.2 g/mol |
IUPAC名 |
5-bromo-4-hydroxy-6-methyl-3-(2-phenyl-1,3-thiazol-4-yl)pyran-2-one |
InChI |
InChI=1S/C15H10BrNO3S/c1-8-12(16)13(18)11(15(19)20-8)10-7-21-14(17-10)9-5-3-2-4-6-9/h2-7,18H,1H3 |
InChIキー |
AVTNVJIVDPDDIU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=O)O1)C2=CSC(=N2)C3=CC=CC=C3)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Methoxyphenoxy)methyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372946.png)
amino]phenyl}acetamide](/img/structure/B13372948.png)
![1-Acetyl-4-[(4-iodo-3-methylphenyl)sulfonyl]piperazine](/img/structure/B13372957.png)

![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide](/img/structure/B13372965.png)
![N-{[6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N,N-diethylamine](/img/structure/B13372969.png)
![N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B13372975.png)
![N,N-dimethyl-3-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B13372982.png)
![5-hexyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B13372985.png)

![2-{3-[1-(Methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13372989.png)
![3-(1-Benzofuran-2-yl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372990.png)
![5-(4-chlorobenzyl)-6-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B13373004.png)

